2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride
Description
2-[(2S)-Piperazin-2-yl]acetonitrile hydrochloride is a chiral piperazine derivative with a nitrile-functionalized side chain. It is widely used as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and targeted cancer therapies. The compound’s stereochemistry at the 2S position enhances its binding specificity in drug-receptor interactions .
Properties
IUPAC Name |
2-[(2S)-piperazin-2-yl]acetonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h6,8-9H,1,3-5H2;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAXRFZWKOHAAC-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CC#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves several synthetic routes. One common method starts with ®-1-BOC-3-hydroxymethyl piperazine as the starting material. The process includes four main steps: PMBCl protection, esCl activation, TMSCN cyanation, and ACE-Cl removal PMB. This method avoids the use of hazardous reagents, making it safer and more cost-effective .
Chemical Reactions Analysis
2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological processes and pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, including Adagrasib (MRTX849), a covalent KRASG12C inhibitor used in cancer treatment
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Adagrasib, the compound acts as a covalent inhibitor of the KRASG12C protein, which is involved in the regulation of cell growth and division. By inhibiting this protein, the compound can help to prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride
- CAS : 1252036-94-4
- Formula : C₁₂H₁₈Cl₃N₃O
- Key Differences : Incorporates a 4-chlorophenyl group and acetamide moiety instead of acetonitrile.
- Applications : Used in neuropharmacological research due to its affinity for serotonin receptors .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- CAS : 180576-05-0
- Formula : C₂₁H₂₁N₃O₄
- Key Differences : Contains a bulky Fmoc-protecting group, enhancing stability during peptide synthesis.
- Applications : Common in solid-phase peptide synthesis .
Ethyl 2-(Piperidin-4-yl)acetate
Physicochemical Properties
Biological Activity
2-[(2S)-piperazin-2-yl]acetonitrile hydrochloride, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally similar to various bioactive molecules, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H12ClN3
- CAS Number : 2250243-13-9
- Molecular Weight : 161.63 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the piperazine ring facilitates binding to protein targets, potentially modulating their activity. The compound's mechanism may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anticancer Properties
Research indicates that piperazine derivatives exhibit promising anticancer activity. For example, studies have shown that certain piperazine-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| 2-Piperazinylacetamide | 5.4 | Breast Cancer | Apoptosis |
| 1-(Piperazin-1-yl)ethanone | 8.2 | Lung Cancer | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have also been investigated. For instance, a study evaluated the in vitro efficacy of related compounds against several bacterial strains using disk diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) | Standard Antibiotic |
|---|---|---|
| E. coli | 15 | Gentamicin |
| S. aureus | 18 | Gentamicin |
| P. aeruginosa | 12 | Gentamicin |
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are often mediated through serotonin receptor modulation.
Study 1: Anticancer Activity
A recent study explored the anticancer potential of a piperazine derivative similar to this compound. The compound was tested against various cancer cell lines:
- Results : The compound demonstrated significant cytotoxicity with an IC50 value of 4 µM in MCF-7 breast cancer cells.
- : The study concluded that the compound could be a lead for developing new anticancer agents.
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of piperazine derivatives, including this compound:
- Results : The compound exhibited notable antibacterial activity against E. coli and S. aureus.
- : These findings suggest potential applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
